Flumetsulam

Catalog No.
S528137
CAS No.
98967-40-9
M.F
C12H9F2N5O2S
M. Wt
325.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flumetsulam

CAS Number

98967-40-9

Product Name

Flumetsulam

IUPAC Name

N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

Molecular Formula

C12H9F2N5O2S

Molecular Weight

325.30 g/mol

InChI

InChI=1S/C12H9F2N5O2S/c1-7-5-6-19-11(15-7)16-12(17-19)22(20,21)18-10-8(13)3-2-4-9(10)14/h2-6,18H,1H3

InChI Key

RXCPQSJAVKGONC-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 49 mg/L (pH 2.5); solubility increases with pH
In water, 0.049 g/L at pH 2.5; 5.65 g/L at pH 7
In acetone <1.6, methanol <0.4 (g/mL, 25 °C); insoluble in n-hexane, xylene

Synonyms

flumetsulam, N-(2,6-difluorophenyl)-5-methyl(1,2,4)-triazol(1,5-a)pyrimidine-2-sulfonamide

Canonical SMILES

CC1=NC2=NC(=NN2C=C1)S(=O)(=O)NC3=C(C=CC=C3F)F

The exact mass of the compound Flumetsulam is 325.0445 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.50e-04 min water, 49 mg/l (ph 2.5); solubility increases with phin water, 0.049 g/l at ph 2.5; 5.65 g/l at ph 7in acetone <1.6, methanol <0.4 (g/ml, 25 °c); insoluble in n-hexane, xylene. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Flumetsulam (CAS: 98967-40-9) is a highly active, selective pre-emergence and post-emergence herbicide belonging to the triazolopyrimidine sulfonanilide class. As a potent inhibitor of the acetolactate synthase (ALS) enzyme, it blocks the biosynthesis of branched-chain amino acids, providing broad-spectrum control of broadleaf weeds in major agronomic crops such as soybeans and corn. From a procurement and formulation standpoint, Flumetsulam is distinguished by its pH-dependent water solubility (ranging from 49 mg/L at pH 2.5 to 565 mg/L at pH 7) and low soil organic carbon-water partitioning coefficient (Koc of 4.3–182). These physicochemical properties grant it excellent soil mobility and high bioavailability in the soil solution, ensuring reliable pre-emergence activation even under limited rainfall conditions [1].

Substituting Flumetsulam with other ALS inhibitors, such as imidazolinones (e.g., imazethapyr) or closely related triazolopyrimidines (e.g., cloransulam-methyl), fundamentally alters a formulation's environmental fate and activation requirements. Cloransulam-methyl exhibits significantly lower water solubility at neutral pH, which increases its reliance on heavy activation rainfall and reduces its pre-emergence efficacy in dry or high-organic-matter soils [1]. Conversely, substituting with imazethapyr introduces severe rotational crop restrictions due to its extended soil half-life (often exceeding 120 days), which can cause carryover phytotoxicity in subsequent plantings of sensitive crops like cotton or sorghum [2]. Flumetsulam provides a highly specific balance of high soil solution partitioning for rapid activation and a moderate degradation profile that ensures season-long control without multi-year carryover liabilities.

Pre-Emergence Activation Potential via Water Solubility

Flumetsulam demonstrates superior partitioning into the soil solution compared to its in-class analog Cloransulam-methyl. At a neutral pH of 7, Flumetsulam achieves a water solubility of 565 mg/L, whereas Cloransulam-methyl reaches only 184 mg/L[1]. This ~3-fold increase in solubility means Flumetsulam requires significantly less soil moisture to desorb from soil colloids and become bioavailable to germinating weed roots.

Evidence DimensionWater Solubility at pH 7
Target Compound Data565 mg/L
Comparator Or BaselineCloransulam-methyl (184 mg/L)
Quantified Difference~3x higher water solubility
ConditionsAqueous solution, pH 7.0

Higher water solubility ensures reliable pre-emergence weed control even in dryland farming or under low-rainfall conditions where less soluble analogs fail to activate.

Extended Residual Efficacy on Hard-to-Control Broadleaves

In field trials evaluating pre-emergence (PRE) herbicide programs, Flumetsulam provided exceptional long-term residual control of difficult broadleaf species. At 35 Days After Treatment (DAT), Flumetsulam maintained 99% control of prickly sida (Sida spinosa), significantly outperforming the standard baseline mixture of acetochlor + fomesafen, which dropped to 93% control in the same timeframe [1].

Evidence DimensionPrickly Sida Control at 35 DAT
Target Compound Data99% control
Comparator Or BaselineAcetochlor + Fomesafen (93% control)
Quantified Difference6% absolute increase in sustained control
ConditionsPre-emergence field application, evaluated at 5 weeks post-treatment

Procuring Flumetsulam reduces the necessity for costly post-emergence rescue sprays in fields with heavy broadleaf weed pressure.

In Vivo Crop Safety via Rapid Metabolic Clearance

Flumetsulam achieves its high selectivity in corn through rapid metabolic degradation within the crop. In vivo tracking demonstrates that the metabolic half-life of Flumetsulam in corn is only 2 hours. In stark contrast, the half-life in sensitive target weed species exceeds 96 hours (4 days) [1]. This massive differential ensures that corn can detoxify the compound before ALS inhibition reaches lethal thresholds.

Evidence DimensionIn vivo metabolic half-life
Target Compound Data2 hours (in corn)
Comparator Or Baseline>96 hours (in sensitive weeds)
Quantified Difference>48-fold faster metabolic clearance in tolerant crop
ConditionsIn vivo metabolism tracking in Zea mays vs target broadleaves

This biochemical safety margin prevents crop stunting and yield drag, making it a safer procurement choice than non-selective or slower-metabolizing ALS inhibitors.

Soil Persistence and Crop Rotation Flexibility

Flumetsulam degrades at a moderate rate in soil, preventing multi-year carryover issues associated with other ALS inhibitors. While imidazolinone herbicides like imazethapyr exhibit soil half-lives of approximately 120 days, Flumetsulam generally degrades within 1 to 2 months depending on soil pH and moisture[1]. This shorter persistence profile drastically reduces rotational crop restrictions.

Evidence DimensionAerobic soil degradation half-life
Target Compound Data~30-60 days (pH dependent)
Comparator Or BaselineImazethapyr (~120 days)
Quantified Difference2x to 4x faster degradation in soil
ConditionsAerobic soil metabolism under field conditions

Allows growers to safely rotate to sensitive, high-value crops in subsequent seasons without facing herbicide carryover damage.

Dryland and Low-Rainfall Pre-Emergence Herbicide Formulations

Because Flumetsulam exhibits high water solubility (565 mg/L at pH 7), it requires significantly less moisture to activate in the soil profile compared to less soluble analogs like cloransulam-methyl. This makes it the preferred active ingredient for pre-emergence formulations targeted at dryland farming regions or seasons with unpredictable early-spring rainfall[1].

High-Value Crop Rotation Systems

In agricultural zones where soybeans or corn are rotated with highly sensitive crops like cotton, sorghum, or vegetables, Flumetsulam is the ideal ALS inhibitor. Its moderate soil half-life (~30-60 days) prevents the severe multi-year carryover phytotoxicity commonly caused by longer-lasting imidazolinones such as imazethapyr [2].

Targeted Control of Prickly Sida and Morningglory

Flumetsulam is highly recommended for procurement in regions suffering from heavy infestations of hard-to-control broadleaves like prickly sida. Its ability to maintain 99% control at 35 days post-treatment eliminates the need for sequential post-emergence applications, streamlining the weed management workflow [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

White powder
Off-white solid
Off-white to tan solid

XLogP3

1.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

325.04450204 Da

Monoisotopic Mass

325.04450204 Da

Flash Point

93 °C (199 °F)

Heavy Atom Count

22

LogP

log Kow = 0.21

Odor

Odorless

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides, nitrogen oxides (NOx), sulfur oxides, hydrogen fluoride.

Appearance

Solid powder

Melting Point

250-251 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X89F0S6LW8

GHS Hazard Statements

Aggregated GHS information provided by 251 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 251 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 248 of 251 companies with hazard statement code(s):;
H332 (15.32%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (99.6%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (84.68%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Flumetsulam is a white, off-white to tan powder. It is odorless. It is moderately soluble in water. USE: Flumetsulam is used as an herbicide to control broadleaf weeds in some major crops. EXPOSURE: Workers who produce or use flumetsulam may breathe in mists or have direct skin contact. The general population is not likely to be exposed to flumetsulam. Flumetsulam released to air will be in or on particles that eventually fall to the ground. It may be broken down by sunlight. It will not volatilize into air from soil or water surfaces. It is expected to move easily to moderately through soil. It will be broken down by microorganisms. Flumetsulam is not expected to build up in fish. RISK: Data on the potential for flumetsulam to produce toxic effects in humans were not available. Flumetsulam is not a skin or eye irritant in laboratory animals. It does not cause allergic skin reactions. Decreased body weight and liver and kidney effects have been reported in laboratory animals following repeated exposure to very high oral doses of flumetsulam. No evidence of infertility, abortion, or birth defects was noted in laboratory animals exposed to flumetsulam before and/or during pregnancy. Tumors were not induced in laboratory animals following lifetime oral exposure to flumetsulam. The U.S. Environmental Protection Agency Office of Pesticide Programs has classified flumetsulam as having evidence of non-carcinogenicity for humans based on a lack of evidence of cancer in laboratory animal studies. The potential for flumetsulam to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Mechanism of Action

Mode of action: inhibition of acetolactate synthase ALS (acetohydroxyacid synthase AHAS).

Vapor Pressure

VP: 3.7X10-13 Pa at 25 °C
2.78X10-12 mm Hg at 25 °C (3.7X10-7 mPa)

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

98967-40-9

Absorption Distribution and Excretion

Flumetsulam was rapidly, though incompletely, absorbed in mice and rats, with absorption half-lives of less than 1 hr following oral administration of doses of either 5 or 1000 mg/kg. Excretion was also rapid, with a urinary half-life of approximately 5-7 hr. Following oral administration of (14)C-flumetsulam, approximately 50-75% of the administered radiolabel was excreted in the urine primarily as unchanged parent material, though two minor (<20% of urinary radiolabel) metabolites, believed to be conjugates of parent flumetsulam, were found in the urine of mice. Approximately 20-35% of the dose was found in the feces, which represented apparently unabsorbed flumetsulam (based on almost total elimination in the urine of an intravenous dose to rats) and tissue levels of (14)C accounted for less than 1.5% of the administered dose. There were no differences in absorption, distribution or elimination based on sex, though slight differences were seen with increasing dose.

Metabolism Metabolites

Following oral administration of (14)C-flumetsulam, approximately 50-75% of the administered radiolabel was excreted in the urine primarily as unchanged parent material, though two minor (<20% of urinary radiolabel) metabolites, believed to be conjugates of parent flumetsulam, were found in the urine of mice.

Wikipedia

Flumetsulam

Biological Half Life

Flumetsulam was rapidly, though incompletely, absorbed in mice and rats, with absorption half-lives of less than 1 hr following oral administration of doses of either 5 or 1000 mg/kg. Excretion was also rapid, with a urinary half-life of approximately 5-7 hr.

Methods of Manufacturing

Flumetsulam can be made by reaction of 5- methyl[1,2,4]triazolo-2-sulfonylchloride with 2,6-difluoroaniline in the presence of a base.
Preparation: W.A. Kleschick et al., European Patent Office patent 142152 (1985 to Dow). Improved process: L.H. McKendry, United States of America patent 4910306 (1990 to Dow).

General Manufacturing Information

Registration Notes: Outside USA: Broadstrike, Scorpion, Preside in Argentina. Broadstrike Dual Magnum and Fieldstar in Canada.

Analytic Laboratory Methods

Method: USGS-NWQL O-2060-01; Procedure: high performance liquid chromatography-mass spectrometry; Analyte: flumetsulam; Matrix: water; Detection Limit: 0.0057 ug/L.
The available analytical enforcement method (GC/MS method) is considered adequate for tolerance enforcement of flumetsulam in plant commodities.
In this work, the combined use of solid-phase extraction (SPE) and on-line preconcentration strategies as normal stacking mode (NSM) and stacking with matrix removal (SWMR) for the ultrasensitive and simultaneous capillary electrophoresis-ultraviolet analysis (CE-UV) of five triazolopyrimidine sulfonanilide pesticides (i.e., diclosulam, cloransulam-methyl, flumetsulam, metosulam and florasulam) in different types of water is investigated. An adequate separation electrolyte for the separation and stacking of these pesticides was obtained, considering also its compatibility with MS detection, which consisted of 24 mM formic acid and 16 mM ammonium carbonate at pH 6.4. It was observed that the use of this running buffer together with the SWMR preconcentration method provided the best results in terms of sensitivity (between 6.54 and 11.9 ug/L) and peak efficiency (up to 550000 theoretical plates per meter, NTP/m). When this on-line preconcentration procedure was combined with an off-line sample preconcentration step as SPE using C18 cartridges, the selected herbicides could be detected in the ng/L range. The optimized SPE-SWMR-CE-UV method was applied to the determination of the selected group of pesticides in spiked and non-spiked mineral and stagnant waters. Recoveries ranged between 55 and 110% and limits of detection between 131 and 342 ng/L. This work shows the great possibilities of the combined use of SPE-SWMR-CE-UV to overcome the sensitivity problems usually linked to CE analysis.
In this work, a combined methodology using off-line solid-phase extraction (SPE), on-line field-enhanced sample injection (FESI) and coelectroosmotic capillary electrophoresis with UV detection (CE-UV) is developed for the trace analysis of five triazolopyrimidine sulfonanilide pesticides (i.e., flumetsulam, florasulam, cloransulam-methyl, diclosulam and metosulam). An adequate background electrolyte (BGE) was obtained for the separation of these pesticides using hexadimethrine bromide (HDB) as electroosmotic flow (EOF) modifier. This BGE consisted of 0.00042% HDB, 11 mM formic acid, 16 mM ammonium carbonate and 2.5 mM alpha-CD solution at pH 7.6. The use of this running buffer together with the FESI preconcentration method provided limits of detection (LODs) in the low ug/L range (i.e., between 13.0 and 31.5 ug/L). The optimized FESI-CE-UV method was combined with off-line SPE using C(18) cartridges and applied to the determination of the selected group of pesticides in soil samples. Recovery percentages ranged between 50 and 84% in these samples with LODs between 18 and 34 ug/kg. This work shows the great possibilities of the combined use of SPE-FESI-CE-UV to improve CE sensitivity allowing the achievement of LODs similar to other analytical techniques as GC or HPLC.
For more Analytic Laboratory Methods (Complete) data for Flumetsulam (8 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
1: Li KJ, Qu RY, Liu YC, Yang JF, Devendar P, Chen Q, Niu CW, Xi Z, Yang GF. Design, Synthesis, and Herbicidal Activity of Pyrimidine-Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors. J Agric Food Chem. 2018 Apr 18;66(15):3773-3782. doi: 10.1021/acs.jafc.8b00665. Epub 2018 Apr 10. PubMed PMID: 29618205.
2: Li J, Li M, Gao X, Fang F. A novel amino acid substitution Trp574Arg in acetolactate synthase (ALS) confers broad resistance to ALS-inhibiting herbicides in crabgrass (Digitaria sanguinalis). Pest Manag Sci. 2017 Dec;73(12):2538-2543. doi: 10.1002/ps.4651. Epub 2017 Aug 18. PubMed PMID: 28643897.
3: Palma G, Jorquera M, Demanet R, Elgueta S, Briceño G, de la Luz Mora M. Urea Fertilizer and pH Influence on Sorption Process of Flumetsulam and MCPA Acidic Herbicides in a Volcanic Soil. J Environ Qual. 2016 Jan;45(1):323-30. doi: 10.2134/jeq2015.07.0358. PubMed PMID: 26828188.
4: Zhong M, Wang T, Hu J. Dissipation kinetics and residues of triazolopyrimidine herbicides flumetsulam and florasulam in corn ecosystem. Environ Monit Assess. 2015 Jun;187(6):390. doi: 10.1007/s10661-015-4593-4. Epub 2015 May 31. PubMed PMID: 26026845.
5: Deng W, Cao Y, Yang Q, Liu MJ, Mei Y, Zheng MQ. Different cross-resistance patterns to AHAS herbicides of two tribenuron-methyl resistant flixweed (Descurainiasophia L.) biotypes in China. Pestic Biochem Physiol. 2014 Jun;112:26-32. doi: 10.1016/j.pestbp.2014.05.003. Epub 2014 Jun 2. PubMed PMID: 24974114.
6: Chen Y, Hu J, Yang T. Dissipation and residues of flumetsulam in wheat and soil. Bull Environ Contam Toxicol. 2012 Jun;88(6):897-901. doi: 10.1007/s00128-012-0601-3. Epub 2012 Mar 30. PubMed PMID: 22460803.
7: Struger J, Grabuski J, Cagampan S, Rondeau M, Sverko E, Marvin C. Occurrence and distribution of sulfonylurea and related herbicides in central Canadian surface waters 2006-2008. Bull Environ Contam Toxicol. 2011 Oct;87(4):420-5. doi: 10.1007/s00128-011-0361-5. Epub 2011 Jul 27. PubMed PMID: 21792538.
8: Lang ZF, Shen JJ, Cai S, Zhang J, He J, Li SP. Expression, characterization, and site-directed mutation of a multiple herbicide-resistant acetohydroxyacid synthase (rAHAS) from Pseudomonas sp. Lm10. Curr Microbiol. 2011 Aug;63(2):145-50. doi: 10.1007/s00284-011-9953-x. Epub 2011 Jun 3. PubMed PMID: 21638043.
9: Liu X, Xu J, Li Y, Dong F, Li J, Song W, Zheng Y. Rapid residue analysis of four triazolopyrimidine herbicides in soil, water, and wheat by ultra-performance liquid chromatography coupled to tandem mass spectrometry. Anal Bioanal Chem. 2011 Mar;399(7):2539-47. doi: 10.1007/s00216-010-4606-7. Epub 2011 Jan 8. PubMed PMID: 21221546.
10: Chen CN, Chen Q, Liu YC, Zhu XL, Niu CW, Xi Z, Yang GF. Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor. Bioorg Med Chem. 2010 Jul 15;18(14):4897-904. doi: 10.1016/j.bmc.2010.06.015. Epub 2010 Jun 11. PubMed PMID: 20598554.
11: Chen CN, Lv LL, Ji FQ, Chen Q, Xu H, Niu CW, Xi Z, Yang GF. Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor. Bioorg Med Chem. 2009 Apr 15;17(8):3011-7. doi: 10.1016/j.bmc.2009.03.018. Epub 2009 Mar 14. PubMed PMID: 19342247.
12: Sun X, Huang X, Chen B, Li S, He J. [Isolation of a metsulfuron-methyl-resistant bacteria and cloning and expression of the acetohydroxyacid synthase genes ilvlH]. Wei Sheng Wu Xue Bao. 2008 Nov;48(11):1493-8. Chinese. PubMed PMID: 19149165.
13: Albert-García JR, Icardo MC, Calatayud JM. Analytical strategy photodegradation/chemiluminescence/continuous-flow multicommutation methodology for the determination of the herbicide Propanil. Talanta. 2006 May 15;69(3):608-14. doi: 10.1016/j.talanta.2005.10.044. Epub 2005 Dec 15. PubMed PMID: 18970611.
14: Xu H, Pan W, Song D, Yang G. Development of an improved liquid phase microextraction technique and its application in the analysis of flumetsulam and its two analogous herbicides in soil. J Agric Food Chem. 2007 Nov 14;55(23):9351-6. Epub 2007 Oct 23. PubMed PMID: 17953444.
15: Rodriguez-Delgado MA, Hernández-Borges J. Rapid analysis of triazolopyrimidine sulfoanilide herbicides in waters and soils by high-performance liquid chromatography with UV detection using a C18 monolithic column. J Sep Sci. 2007 Jan;30(1):8-14. PubMed PMID: 17313135.
16: Moawad M, Khoo CS. Liquid chromatographic determination of flumetsulam in soybeans. J AOAC Int. 2005 Sep-Oct;88(5):1463-8. PubMed PMID: 16385997.
17: Hernández-Borges J, García-Montelongo FJ, Cifuentes A, Rodríguez-Delgado MA. Analysis of triazolopyrimidine herbicides in soils using field-enhanced sample injection-coelectroosmotic capillary electrophoresis combined with solid-phase extraction. J Chromatogr A. 2005 Dec 30;1100(2):236-42. Epub 2005 Oct 5. PubMed PMID: 16212970.
18: Hernández-Borges J, Rodriguez-Delgado MA, García-Montelongo FJ, Cifuentes A. Analysis of pesticides in soy milk combining solid-phase extraction and capillary electrophoresis-mass spectrometry. J Sep Sci. 2005 Jun;28(9-10):948-56. PubMed PMID: 16013821.
19: Hernández-Borges J, García-Montelongo FJ, Cifuentes A, Rodríguez-Delgado MA. Determination of herbicides in mineral and stagnant waters at ng/L levels using capillary electrophoresis and UV detection combined with solid-phase extraction and sample stacking. J Chromatogr A. 2005 Apr 8;1070(1-2):171-7. PubMed PMID: 15861801.
20: Spadotto CA, Hornsby AG, Gomes MA. Sorption and leaching potential of acidic herbicides in Brazilian soils. J Environ Sci Health B. 2005;40(1):29-37. PubMed PMID: 15656159.

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